3-(4-methoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one 3-(4-methoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15296180
InChI: InChI=1S/C26H23NO4/c1-17-25-20(15-27(16-30-25)14-18-8-10-21(29-2)11-9-18)12-23-22(13-24(28)31-26(17)23)19-6-4-3-5-7-19/h3-13H,14-16H2,1-2H3
SMILES:
Molecular Formula: C26H23NO4
Molecular Weight: 413.5 g/mol

3-(4-methoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

CAS No.:

Cat. No.: VC15296180

Molecular Formula: C26H23NO4

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

3-(4-methoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one -

Specification

Molecular Formula C26H23NO4
Molecular Weight 413.5 g/mol
IUPAC Name 3-[(4-methoxyphenyl)methyl]-10-methyl-6-phenyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one
Standard InChI InChI=1S/C26H23NO4/c1-17-25-20(15-27(16-30-25)14-18-8-10-21(29-2)11-9-18)12-23-22(13-24(28)31-26(17)23)19-6-4-3-5-7-19/h3-13H,14-16H2,1-2H3
Standard InChI Key ITZMJKXCZYAVNB-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC3=C1OC(=O)C=C3C4=CC=CC=C4)CN(CO2)CC5=CC=C(C=C5)OC

Introduction

Structural and Molecular Characteristics

Chromeno-Oxazine Core Framework

The chromeno-oxazine system forms the central scaffold of this compound, comprising a benzopyran (chromene) fused to an oxazine ring. The oxazine moiety, a six-membered heterocycle containing one oxygen and one nitrogen atom, introduces sites for hydrogen bonding and electrostatic interactions. The chromene component contributes aromaticity and planar rigidity, which may enhance binding to hydrophobic pockets in proteins or nucleic acids.

Substituent analysis reveals three critical modifications:

  • 4-Methoxybenzyl Group at Position 3: This arylalkyl substituent enhances lipophilicity, potentially improving blood-brain barrier permeability. The methoxy group (-OCH₃) serves as a hydrogen bond acceptor, while the benzyl moiety may engage in π-π stacking with aromatic residues in target proteins.

  • Methyl Group at Position 10: The methyl substituent introduces steric bulk, which could stabilize the molecule’s conformation and reduce metabolic degradation by cytochrome P450 enzymes.

  • Phenyl Group at Position 6: This aromatic ring may participate in hydrophobic interactions or act as a pharmacophore in receptor binding, as seen in HIV-1 capsid inhibitors .

Synthetic Methodologies

Key Reaction Pathways

While no direct synthesis of 3-(4-methoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e] oxazin-8-one is documented, analogous chromeno-oxazine derivatives are typically synthesized via multi-step sequences involving:

  • Formation of the Chromene Moiety:

    • Claisen-Schmidt condensation between a substituted benzaldehyde and a ketone generates the chromene backbone.

    • Example: Reaction of 4-methoxybenzaldehyde with methyl vinyl ketone under acidic conditions yields the chromene intermediate.

  • Oxazine Ring Construction:

    • Cyclocondensation of the chromene intermediate with urea or thiourea derivatives forms the oxazine ring.

    • Alternative routes employ Leuckart-type reactions, where formamide or ammonium formate facilitates amine incorporation .

  • Functionalization Steps:

    • Alkylation at position 3 using 4-methoxybenzyl chloride introduces the arylalkyl group.

    • Friedel-Crafts alkylation or Suzuki-Miyaura coupling installs the phenyl group at position 6 .

Table 1: Hypothetical Synthetic Route

StepReaction TypeReagents/ConditionsIntermediate/Product
1Claisen-Schmidt Condensation4-Methoxybenzaldehyde, NaOH/EtOH4-Methoxychromene
2Oxazine CyclizationUrea, H₂SO₄, 120°CChromeno-oxazinone
3N-Alkylation4-Methoxybenzyl chloride, K₂CO₃3-(4-Methoxybenzyl) derivative
4C-6 ArylationPhenylboronic acid, Pd(PPh₃)₄Final product

Chemical Properties and Reactivity

Physicochemical Profile

  • Molecular Formula: C₂₆H₂₅NO₄

  • Molecular Weight: 415.48 g/mol

  • Solubility: Low aqueous solubility due to high lipophilicity (logP ≈ 3.8); soluble in DMSO, DMF, and dichloromethane.

  • Stability: Susceptible to oxidative degradation at the oxazine ring; storage under inert atmosphere recommended.

Reactivity Hotspots

  • Oxazine Ring: Prone to nucleophilic attack at the N-position, enabling derivatization via alkylation or acylation.

  • Methoxy Group: Demethylation under acidic or enzymatic conditions yields a phenolic derivative, which may alter biological activity .

  • Phenyl Substituent: Participates in electrophilic aromatic substitution (e.g., nitration, sulfonation) for further functionalization .

Biological Activity and Mechanisms

Hypothesized Targets

  • Neurological Disorders: Structural analogs inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential in Alzheimer’s disease therapy . The 4-methoxybenzyl group may mimic the trimethoxybenzene moiety in donepezil, a known AChE inhibitor .

  • Antiviral Activity: Chromeno-oxazines with phenyl substituents exhibit HIV-1 capsid protein binding, disrupting viral assembly . The phenyl group at position 6 may engage in π-stacking with capsid residues .

  • Anti-Inflammatory Effects: Methoxybenzyl derivatives modulate COX-2 and 5-LOX pathways, indicating possible applications in inflammation.

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC₅₀/EC₅₀Source
EVT-11529238 (Chromeno-oxazine)HIV-1 CA3.13 μM
MRS 1220 (Triazoloquinazoline)A₃ Adenosine Receptor1.2 nM
PMA DerivativesCholinesterase0.8–2.4 μM

Applications in Medicinal Chemistry

Lead Optimization Strategies

  • Enhancing AChE Inhibition: Introducing bulky substituents at position 10 could improve binding to the enzyme’s peripheral anionic site .

  • Improving Metabolic Stability: Replacing the methoxy group with a fluoromethoxy moiety may reduce CYP450-mediated demethylation.

  • HIV-1 CA Targeting: Modifying the phenyl group to include electron-withdrawing substituents (e.g., -CF₃) might enhance capsid protein affinity .

Patent Landscape

Patent EP2187742B1 discloses chromeno-oxazine derivatives for treating neurodegenerative and viral diseases, underscoring the commercial interest in this structural class. Specific claims include compounds with substituted benzyl groups and heteroaryl moieties, aligning with the features of 3-(4-methoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e] oxazin-8-one.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator